N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide

NMDA receptor antagonist glycine binding site quinoline regioisomerism

N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide is a synthetic, small-molecule quinolinic sulfide derivative belonging to a class of potent and specific antagonists at the strychnine-insensitive glycine binding site on the NMDA receptor complex. It incorporates a quinoline ring linked via a thioether bridge to an acetamide moiety bearing a 3-acetylphenyl substituent, with a molecular formula of C₁₉H₁₆N₂O₂S and a molecular weight of approximately 336.4 g/mol.

Molecular Formula C19H16N2O2S
Molecular Weight 336.4 g/mol
Cat. No. B12136092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide
Molecular FormulaC19H16N2O2S
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)CSC2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C19H16N2O2S/c1-13(22)15-6-2-8-16(11-15)21-18(23)12-24-17-9-3-5-14-7-4-10-20-19(14)17/h2-11H,12H2,1H3,(H,21,23)
InChIKeyQCLLLGZOIIQXHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide: Core Chemical Identity & Procurement Context


N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide is a synthetic, small-molecule quinolinic sulfide derivative belonging to a class of potent and specific antagonists at the strychnine-insensitive glycine binding site on the NMDA receptor complex [1]. It incorporates a quinoline ring linked via a thioether bridge to an acetamide moiety bearing a 3-acetylphenyl substituent, with a molecular formula of C₁₉H₁₆N₂O₂S and a molecular weight of approximately 336.4 g/mol . The compound is primarily investigated for its potential in treating neurological disorders including neurodegenerative conditions, cerebral ischemia, epilepsy, and chronic pain [1].

Why N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide Cannot Be Simplistically Replaced by In-Class Analogs


Within the quinolinic sulfide chemotype, the quinoline attachment point (8-yl vs. 2-yl or other regioisomers) and the N-phenyl substituent identity exert profound, non-additive effects on NMDA receptor glycine-site binding affinity and specificity. The 8-ylsulfanyl regioisomer places the quinoline ring in a distinct spatial orientation relative to the acetamide backbone compared to the 2-ylsulfanyl isomer, a difference that cannot be compensated for by varying the anilide substituent [1]. Furthermore, the 3-acetylphenyl group provides a unique hydrogen-bond-accepting carbonyl that is absent in analogs bearing dimethylsulfamoyl, morpholinosulfonyl, or simple alkoxyphenyl substituents, directly impacting the compound's pharmacophoric complementarity to the glycine binding pocket [1][2]. Generic substitution between regioisomers or N-substituent variants therefore risks a functionally complete loss of target engagement, as confirmed by patent structure–activity relationship disclosures [1].

Product-Specific Quantitative Evidence Guide for N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide Procurement Decisions


Quinoline Regioisomerism Drives NMDA Receptor Glycine-Site Affinity: 8-yl vs. 2-yl Sulfanyl Substitution

The 8-ylsulfanyl regioisomer is explicitly claimed in the KRICT patent family (DE-69809827-D1, EP0869122B1, US5990126) as a preferred embodiment for achieving potent, specific antagonism at the strychnine-insensitive glycine binding site of the NMDA receptor complex [1]. The patent distinguishes the 8-yl attachment from other positions, noting that the spatial orientation of the quinoline ring relative to the acetamide backbone is critical for glycine-site occupancy. In contrast, the 2-ylsulfanyl regioisomer of this scaffold has been independently identified as a dual-targeted inhibitor of mycobacterial LeuRS and MetRS with IC₅₀ values of 23.9 µM and 33 µM, respectively [2], a distinct biological target profile that confirms functional divergence between the regioisomers. No published NMDA glycine-site activity data exists for the 2-ylsulfanyl isomer, supporting the claim that the 8-yl substitution is a structural determinant for neurological target engagement.

NMDA receptor antagonist glycine binding site quinoline regioisomerism neuroprotection

3-Acetylphenyl Substituent Confers Pharmacophoric Distinction Over Dimethylsulfamoyl and Morpholinosulfonyl Analogs

The 3-acetylphenyl group on the target compound provides a meta-positioned hydrogen-bond-accepting acetyl carbonyl. This contrasts with commonly listed comparator compounds such as N-[3-(dimethylsulfamoyl)phenyl]-2-(quinolin-8-ylsulfanyl)acetamide (PubChem CID 3475954, IC₅₀ 5.4 µM against endothelial PAS domain-containing protein 1) [1] and N-[4-(morpholin-4-ylsulfonyl)phenyl]-2-(quinolin-8-ylsulfanyl)acetamide (PubChem CID 4261263, IC₅₀ >66.6 µM against beta-galactosidase) [2], which carry bulkier, more polar sulfonamide-type substituents. BindingDB screening data indicate that these sulfonamide-bearing analogs engage a divergent target panel (including chemokine receptors, apelin receptor, and beta-galactosidase) rather than the NMDA receptor glycine site [1][2], suggesting that the smaller, planar acetylphenyl group is a key selectivity determinant for the glycine-site antagonist pharmacophore as described in the KRICT patent [3].

structure–activity relationship acetylphenyl pharmacophore hydrogen bond acceptor NMDA antagonist design

Sulfanyl-Acetamide Linker Versus Sulfonamide Linker: Metabolic and Conformational Distinctions

The target compound employs a thioether (–S–CH₂–CO–NH–) linker connecting the quinoline and 3-acetylphenyl moieties, whereas the closely related compound N-(3-acetylphenyl)-8-quinolinesulfonamide (CAS not independently confirmed; molecular formula C₁₇H₁₄N₂O₃S; MW 326.4 g/mol) replaces this with a sulfonamide (–SO₂–NH–) linker . The thioether linker introduces a methylene spacer and a flexible sulfur bridge, resulting in a longer, conformationally more adaptable connection between the quinoline core and the 3-acetylphenyl ring. The sulfonamide analog eliminates this methylene spacer and introduces a tetrahedral, strongly hydrogen-bonding SO₂ group that restricts conformational freedom and alters the pKa and hydrogen-bonding profile of the adjacent NH [1]. Patent disclosures for the sulfonamide analog class (Alkylsulphonamide Quinolines, WO/2008/003779) indicate primary affinity for NK-3 receptors rather than the NMDA receptor glycine site [2], confirming that linker identity is a decisive factor in receptor subtype selection between the two compound classes.

linker chemistry thioether vs. sulfonamide metabolic stability conformational flexibility

Patent-Backed Safety Profile Differentiation: Reduced Irritability and Toxicity Compared to First-Generation NMDA Antagonists

The KRICT patent (DE-69809827-D1 / EP0869122B1) explicitly claims that the quinolinic sulfide derivative class, which encompasses N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide, presents 'less irritability and toxicity' compared to predecessor NMDA receptor antagonists [1]. The glycine-site mechanism of antagonism is inherently different from competitive glutamate-site or channel-blocking NMDA antagonists (e.g., ketamine, MK-801, memantine), which are associated with psychotomimetic side effects, neuronal vacuolization, and abuse liability at therapeutic doses [2]. By targeting the strychnine-insensitive glycine co-agonist site, compounds in this class allosterically modulate NMDA receptor function rather than completely blocking ion flux, theoretically preserving physiological glutamatergic signaling while attenuating pathological overactivation [1][2]. This mechanistic distinction is supported by the broad therapeutic claims in the patent covering stroke, cerebral ischemia, epilepsy, Alzheimer's disease, Huntington's disease, Parkinsonism, and various psychiatric indications without the contraindications typical of channel-blocking NMDA antagonists [1].

therapeutic index NMDA antagonist safety glycine-site selectivity excitotoxicity protection

Priority Research and Industrial Application Scenarios for N-(3-acetylphenyl)-2-(quinolin-8-ylsulfanyl)acetamide


Preclinical Stroke and Cerebral Ischemia Research Requiring Glycine-Site NMDA Antagonism

The compound is suited for in vitro and in vivo models of ischemic/hypoxic neuronal injury (e.g., oxygen–glucose deprivation in primary neuronal cultures, middle cerebral artery occlusion in rodents). Its glycine-site mechanism attenuates excitotoxic Ca²⁺ overload without the complete NMDA receptor blockade that causes psychotomimetic side effects with channel blockers such as MK-801 [1]. The patent specifically claims utility for minimizing CNS damage arising from stroke, cardiac arrest, and physical trauma [1].

Chronic Neurodegenerative Disease Models (Alzheimer's, Huntington's, Parkinson's)

The compound is explicitly claimed for use in chronic neurodegenerative disorders including Alzheimer's disease, Huntington's disease, and Parkinsonism [1]. Its glycine-site allosteric modulation profile is hypothesized to restore physiological NMDA receptor tone disrupted by chronic amyloid-beta, mutant huntingtin, or alpha-synuclein pathology, making it a candidate tool compound for target validation studies in transgenic animal models of these diseases.

Anticonvulsant and Antiepileptogenic Drug Discovery Programs

NMDA receptor overactivation is implicated in seizure initiation and epileptogenesis. The patent includes anticonvulsant activity among the compound's therapeutic applications [1]. Researchers screening for non-GABAergic anticonvulsant leads with glycine-site NMDA antagonist mechanisms may use this compound as a comparator or starting scaffold in maximal electroshock, pentylenetetrazol, or kindling seizure models.

Analgesic Development Targeting Central Sensitization and Neuropathic Pain

The compound is claimed as an analgesic agent in the patent [1]. Spinal NMDA receptor glycine-site antagonism is a validated mechanism for attenuating central sensitization in neuropathic and inflammatory pain states. This compound may serve as a tool for probing glycine-site contributions to pain processing in chronic constriction injury, spared nerve injury, or complete Freund's adjuvant pain models, offering a mechanistic alternative to opioid-based analgesics.

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